

Triphenyltin: A Comprehensive Technical Review of Human and Environmental Exposure

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Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371

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Executive Summary

Triphenyltin (TPT) is an organotin compound that has seen widespread use as a biocide, primarily in antifouling paints for marine vessels and as a fungicide in agriculture.^{[1][2]} Despite restrictions on its use in many regions, its persistence in the environment and potential for bioaccumulation continue to pose risks to both ecosystems and human health.^{[2][3]} This technical guide provides a detailed overview of the sources of TPT exposure, its environmental fate, and the primary routes of human contact. It summarizes key quantitative data on contamination levels, details analytical methodologies for its detection, and visualizes its known interactions with biological signaling pathways. The primary route of human exposure is through the consumption of contaminated seafood.^{[4][5]}

Sources of Environmental and Human Exposure

Triphenyltin compounds, including **triphenyltin** hydroxide (TPTH), **triphenyltin** acetate (TPTA), and **triphenyltin** chloride (TPTCl), have been utilized since the 1960s for their potent biocidal properties.^{[4][2]}

Environmental Sources:

- **Antifouling Paints:** A major historical source of TPT in the marine environment is its use as an algicide and molluscicide in paints applied to ship hulls.^{[1][2]} Leaching from these paints

releases TPT directly into the water column.

- **Agricultural Use:** TPT fungicides have been applied to crops such as potatoes, sugar beets, and pecans to control fungal diseases.[6] Runoff from agricultural fields can contaminate nearby soil and water bodies.[1]
- **Industrial and Other Uses:** TPT has also been used as a biocide in wood preservation, paper mills, and industrial cooling systems.[1][2]

Human Exposure Routes:

- **Dietary Intake:** The primary route of exposure for the general public is the ingestion of contaminated food, particularly seafood.[5] TPT bioaccumulates in aquatic organisms, leading to higher concentrations in fish and shellfish.[4]
- **Occupational Exposure:** Individuals involved in the manufacturing, application, or handling of TPT-containing products are at a higher risk of exposure through inhalation and dermal contact.[4][6]
- **Environmental Contact:** While less significant for the general population, exposure can occur through contact with contaminated water or soil.[7]

Quantitative Data on Triphenyltin Exposure

The following tables summarize reported concentrations of **triphenyltin** in various environmental matrices and human dietary intake estimates.

Table 1: **Triphenyltin** Concentrations in Environmental Samples

Sample Matrix	Location	Concentration Range	Year of Sampling	Citation
Water (Bay/Inshore)	Japan	2.7-8.0 ng/L	1988-1991	[4]
Water (Bay/Inshore)	Japan	2.5-3.0 ng/L	1992-1995	[4]
Sediment (Bay/Inshore)	Japan	3.3-7.8 ng/g	1988-1991	[4]
Sediment (Bay/Inshore)	Japan	1.5-2.3 ng/g	1992-1995	[4]
Fish Muscle (Various Species)	Tokyo Bay, Japan	>1.0 µg/g (highest), 0.317 µg/g (mean)	1988-1991	[4]
Clams and Shrimps	Tokyo Bay, Japan	0-0.83 µg/g	1988-1991	[4]
Mussels	Japan	up to 0.45 µg/g	1989	[4]
Birds	Japan	up to 0.05 µg/g	1989	[4]
Potatoes (Treated)	United Kingdom	0.013-0.016 mg/kg	Pre-1990	[4]
Soil (Real Samples)	Not Specified	30 to 190 mg kg ⁻¹	Not Specified	[8]

Table 2: Bioconcentration Factors (BCF) for **Triphenyltin**

Organism	Tissue	BCF Value	Exposure Conditions	Citation
Common Carp (Cyprinus carpio)	Kidney	2090	5.6 µg TPTCl/litre for 10 days	[4]
Common Carp (Cyprinus carpio)	Liver	912	5.6 µg TPTCl/litre for 10 days	[4]
Common Carp (Cyprinus carpio)	Muscle	269	5.6 µg TPTCl/litre for 10 days	[4]
Common Carp (Cyprinus carpio)	Gall Bladder	257	5.6 µg TPTCl/litre for 10 days	[4]
Filefish (Rudarius ercodes)	Not Specified	4100	148 ng TPT/litre for 56 days	[4]
Freshwater Snail (Lymnaea stagnalis)	Intestinal Sac	32,500	2 µg TPTH/litre for 5 weeks	[4]

Table 3: Estimated Human Dietary Intake of **Triphenyltin**

Population	Estimated Daily Intake	Year of Estimation	Notes	Citation
Japan	5.4 µg	1991	Market basket study	[5]
Japan	1.3 µg	1992	Market basket study	[5]
Japan	~2.75 µg/day (for a 50-kg person)	1997	Estimated to be ~11% of the ADI	[4]

Experimental Protocols for Triphenyltin Analysis

Accurate quantification of TPT in various matrices is crucial for exposure assessment. Methodologies typically involve extraction, cleanup, derivatization (for GC analysis), and instrumental analysis.

Analysis of TPT in Water, Sediment, and Biological Samples (GC-FPD)

This method is a generalized protocol based on several cited studies for the analysis of organotin compounds.[4]

1. Sample Preparation and Extraction:

- Water: Acidify the water sample with hydrogen chloride (HCl). Extract TPT using a mixture of n-hexane and benzene (3:2 v/v) in the presence of tropolone, a complexing agent.[4]
- Sediment/Biological Samples: Homogenize the sample. Perform a liquid extraction with an organic solvent, often acidified. For instance, use an acidified methanol extraction followed by partitioning into a non-polar solvent like hexane.[4][9]

2. Derivatization (for GC Analysis):

- Due to their low volatility, organotin compounds require derivatization prior to GC analysis.[9]
- A common method is alkylation using a Grignard reagent, such as pentylmagnesium bromide, to form more volatile TPT derivatives.[4]

- Alternatively, in-situ ethylation with sodium tetraethylborate (NaBEt₄) can be used.[9]

3. Instrumental Analysis:

- Technique: Gas Chromatography with Flame Photometric Detection (GC-FPD).[4][9]
- Column: A non-polar capillary column is typically used for separation.
- Detection: The FPD is equipped with a tin-specific filter to achieve selectivity.
- Quantification Limits: 3 ng/L for water, 0.5 µg/kg for sediments and biological samples.[4]

Analysis of TPT in Surface Water and Soil (LC-MS/MS)

This protocol is based on a validated method for TPT residue analysis.[8]

1. Sample Preparation and Extraction:

- Surface Water (Solid Phase Extraction - SPE):
- Adjust 100 mL of the water sample to pH 9.0.
- Pass the sample through a Strata C18-E SPE cartridge (500 mg sorbent).
- Elute the TPT from the cartridge with 1 mL of methanol containing acetic acid.[8]
- Soil (Modified QuEChERS):
- Extract 10 g of soil with 10 mL of acidified acetonitrile.
- Perform a cleanup step using dispersive solid-phase extraction (dSPE) with C18 sorbent.[8]

2. Instrumental Analysis:

- Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]
- Separation: Reverse-phase chromatography is typically used.
- Detection: Tandem mass spectrometry provides high sensitivity and selectivity for TPT detection and quantification.
- Quantification Limits: 0.1 µg/L for surface water and 10 µg/kg for soil.[8]

Signaling Pathways and Mechanisms of Action

Triphenyltin is known to exert its toxicity through various mechanisms, including disruption of endocrine signaling and inhibition of cellular energy production.

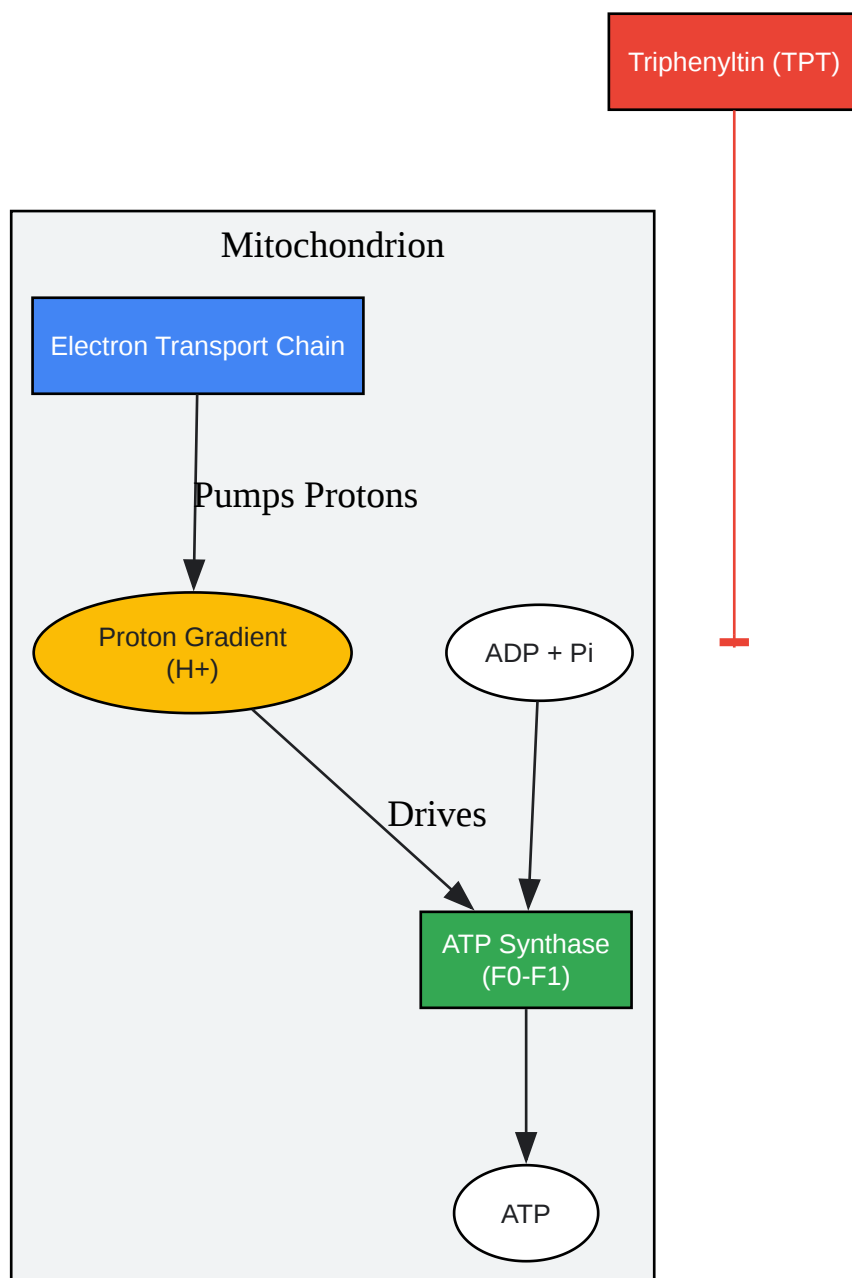
Disruption of Cholesterol and Steroid Signaling

TPT has been identified as an endocrine disruptor. It interferes with cholesterol transport and steroidogenesis, which are critical for hormone production. Studies indicate that TPT upregulates the expression of the cholesterol transporter ABCA1 through the activation of the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) signaling pathways.^{[10][11]} It can also directly activate the androgen receptor and inhibit enzymes involved in steroid hormone metabolism.^{[12][13]}

Caption: TPT-mediated disruption of cholesterol signaling via LXR and RXR activation.

Inhibition of Oxidative Phosphorylation

A primary mode of action for TPT's fungicidal activity and general toxicity is the inhibition of oxidative phosphorylation in mitochondria. It acts on the F₀ subunit of ATP synthase, preventing the synthesis of ATP, which is the main energy currency of the cell.^{[6][14]} This disrupts cellular respiration and leads to cell death.



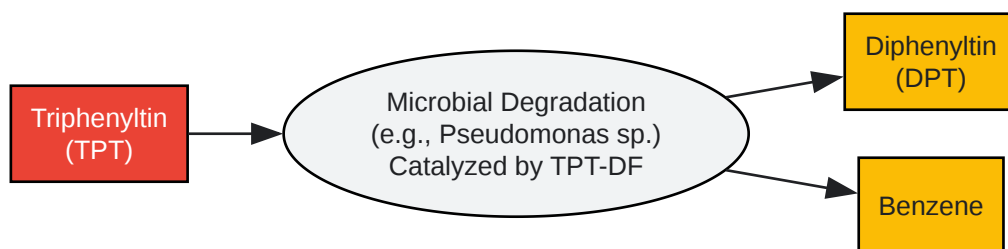
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Caption: TPT inhibits ATP synthesis by targeting mitochondrial ATP synthase.

Environmental Degradation Pathway

In the environment, **triphenyltin** can be degraded by microbial action. Certain bacteria, such as *Pseudomonas chlororaphis*, produce factors that catalyze the breakdown of TPT into less

toxic compounds. The primary degradation step involves the cleavage of a tin-carbon bond to form diphenyltin and benzene.[15]



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Caption: Microbial degradation pathway of **Triphenyltin** (TPT).

Conclusion

Triphenyltin remains an environmental contaminant of concern due to its historical use, persistence, and potential for bioaccumulation. Human exposure is primarily through the diet, with seafood consumption being the main pathway. The toxicological effects of TPT are significant, involving the disruption of critical endocrine and cellular energy pathways. Continued monitoring of TPT levels in the environment and food sources, along with further research into its long-term health effects, is essential for safeguarding both ecosystem and human health.

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References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triphenyltin [utslappisiffror.naturvardsverket.se]
- 3. researchgate.net [researchgate.net]
- 4. Triphenyltin Compounds (CICADS) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. TRIPHENYLTIN HYDROXIDE - Ataman Kimya [atamanchemicals.com]
- 15. Triphenyltin Degradation Pathway [eawag-bbd.ethz.ch]
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